(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS 121817-73-0 properties
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS 121817-73-0 properties
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0): A Chiral Building Block for Drug Discovery
Introduction
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, registered under CAS Number 121817-73-0, is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture is distinguished by three key features: a stereochemically defined pyrrolidine ring, a methoxymethyl substituent at the C2 position, and a carboxamide group at the N1 position. The pyrrolidine scaffold is a core structure in numerous biologically active molecules and FDA-approved drugs. Furthermore, the carboxamide functional group is recognized as a privileged pharmacophore, frequently utilized in drug design for its robust binding capabilities and favorable pharmacological properties.[1]
This guide provides a comprehensive technical overview of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, synthesizing available data with established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic pathway, potential applications, and essential safety protocols. By exploring the synergy between its chiral backbone and functional groups, this document aims to illuminate its potential as a valuable building block in the creation of novel, enantiomerically pure therapeutic agents.
Physicochemical and Structural Properties
The unique arrangement of functional groups in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide dictates its chemical behavior and potential interactions. The chiral center at the C2 position is critical for stereospecific applications, a cornerstone of modern drug development where a single enantiomer is often responsible for therapeutic efficacy.[2] The carboxamide group introduces both a hydrogen bond donor (-NH₂) and acceptor (C=O), significantly influencing its polarity, solubility, and ability to participate in intermolecular interactions within biological systems.
Table 1: Core Properties of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 121817-73-0 | [3] |
| Molecular Formula | C₇H₁₄N₂O₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Anticipated to be a solid at room temperature | Inferred from structural properties |
| Key Functional Groups | Pyrrolidine, Ether, Primary Carboxamide | [3] |
| Chirality | (R)-configuration at C2 |[3] |
Caption: Figure 1: Structure highlighting the key functional groups.
Synthesis and Characterization
While specific synthesis literature for CAS 121817-73-0 is not widely published, a logical and efficient pathway can be designed starting from its well-documented precursor, (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0). This precursor is a versatile chiral building block used extensively in asymmetric synthesis.[2][]
Proposed Synthetic Protocol
The conversion of a secondary amine to a primary carboxamide can be achieved through several methods. A reliable approach involves the use of an isocyanate equivalent, such as trimethylsilyl isocyanate, followed by aqueous workup. This method avoids harsh reagents and typically proceeds with high yield.
Causality of Experimental Design:
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Starting Material: (R)-2-(Methoxymethyl)pyrrolidine is chosen for its commercial availability and correct stereochemistry.
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Reagent: Trimethylsilyl isocyanate serves as a safe and effective source of the "-NCO" group, which readily reacts with the secondary amine. The trimethylsilyl group is a volatile and easily removable protecting group.
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Solvent: An aprotic solvent like Dichloromethane (DCM) is selected to prevent any side reactions with the isocyanate, which is sensitive to protic sources like water or alcohols.
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Workup: A mild aqueous workup is sufficient to hydrolyze the silyl-protected intermediate, yielding the final carboxamide product.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(Methoxymethyl)pyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl isocyanate (1.1 eq) dropwise via syringe, maintaining the temperature.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
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Quenching and Workup: Upon completion, carefully add water to the reaction mixture to quench excess isocyanate and hydrolyze the silyl intermediate.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.
Caption: Figure 2: A logical workflow for the synthesis of the target compound.
Anticipated Spectroscopic Data
Structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following key signals can be predicted.
Table 2: Predicted Spectroscopic Signals for Structural Confirmation
| Technique | Feature | Predicted Signal/Observation |
|---|---|---|
| ¹H NMR | Methoxymethyl Protons | Singlet ~3.3-3.4 ppm (O-CH₃); Multiplet ~3.4-3.6 ppm (-CH₂-O) |
| Pyrrolidine Protons | Complex multiplets from ~1.7 to 3.8 ppm | |
| Carboxamide Protons | Two broad singlets for -NH₂ protons, ~5.5-7.5 ppm (can exchange with D₂O) | |
| ¹³C NMR | Carbonyl Carbon | Signal in the range of 170-180 ppm |
| Methoxymethyl Carbons | Signal ~70-75 ppm (-CH₂-O); Signal ~58-60 ppm (O-CH₃) | |
| Pyrrolidine Carbons | 4 distinct signals in the aliphatic region | |
| IR Spectroscopy | N-H Stretch | Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric) |
| C=O Stretch (Amide I) | Strong absorption band around 1650-1680 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z = 159.11 |
Applications in Research and Drug Development
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is positioned as a high-value chiral building block for constructing complex molecular architectures in drug discovery. Its utility stems from the combination of its stereocenter and its functional handles, which allow for diverse chemical modifications.
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Asymmetric Synthesis and Catalysis: The parent amine is a known proline-based organocatalyst used in powerful asymmetric transformations.[] While the N-carboxamide modification blocks the catalytic activity of the nitrogen, the core chiral scaffold remains invaluable for incorporation into larger molecules where stereochemistry is crucial for biological activity.[2]
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Scaffold for Lead Optimization: In medicinal chemistry, the pyrrolidine ring is a prevalent feature in drugs targeting a wide range of conditions.[5] This compound can serve as a starting point or intermediate in the synthesis of novel drug candidates. The carboxamide group can be maintained as a key binding element or serve as a synthetic handle for further elaboration, enabling the exploration of structure-activity relationships (SAR).
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Fragment-Based Drug Design (FBDD): With a low molecular weight and defined 3D structure, this molecule is an ideal candidate for FBDD libraries. The different functional groups (hydrogen bond donor/acceptor, ether) provide distinct interaction points for binding to protein targets.
